Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Esterification: The final step involves the esterification of the benzimidazole derivative with propyl alcohol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate: Lacks the propyl group but shares the benzimidazole and bromophenyl moieties.
Propyl2-(3-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the propyl group and the bromophenyl moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these functional groups can enhance its potential as a versatile compound in various applications.
Biological Activity
The compound Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS No. 1416347-52-8) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article focuses on the biological activity of this specific compound, summarizing recent research findings, structure-activity relationships (SAR), and case studies that highlight its pharmacological potential.
Molecular Formula and Weight
- Molecular Formula : C17H15BrN2O
- Molecular Weight : 359.2 g/mol
Structural Characteristics
The structure of Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate features a benzimidazole core with a propyl group and a bromophenyl substituent, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, various substituted benzimidazoles have shown promising antiproliferative effects against several cancer cell lines. In particular, compounds with lipophilic substituents often display enhanced membrane permeability and cytotoxicity.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative activity of various benzimidazole derivatives reported that compounds with hydrophobic moieties exhibited IC50 values ranging from 16.38 μM to over 100 μM against the MDA-MB-231 breast cancer cell line. Notably, derivatives with longer alkyl chains showed improved activity due to increased lipophilicity, which enhances cellular uptake and efficacy .
Antimicrobial Activity
Benzimidazole derivatives have also been assessed for their antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate | Staphylococcus aureus | 8 |
Escherichia coli | 16 | |
Streptococcus faecalis | 4 | |
Methicillin-resistant S. aureus | 4 |
This table illustrates that the compound exhibits significant antibacterial activity, particularly against pathogenic strains like Staphylococcus aureus and methicillin-resistant variants .
Antifungal Activity
In addition to its antibacterial properties, Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has shown moderate antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values reported around 64 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Substituents at specific positions on the benzimidazole ring can significantly influence their pharmacological properties.
Key Findings in SAR Studies
- Lipophilicity : Increased lipophilicity correlates with enhanced biological activity due to improved membrane permeability.
- Substituent Effects : The presence of halogen atoms (like bromine) on the phenyl ring has been associated with increased potency against various pathogens.
- Alkyl Chain Length : Compounds with longer alkyl chains generally exhibit better anticancer effects due to their ability to penetrate lipid membranes more effectively .
Properties
Molecular Formula |
C17H15BrN2O2 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
propyl 2-(3-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-8-22-17(21)12-6-7-14-15(10-12)20-16(19-14)11-4-3-5-13(18)9-11/h3-7,9-10H,2,8H2,1H3,(H,19,20) |
InChI Key |
MOJHYBCKRMJNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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